molecular formula C7H11ClF3NO3 B13578835 rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

Cat. No.: B13578835
M. Wt: 249.61 g/mol
InChI Key: GDZLXJXLMATQCT-TYSVMGFPSA-N
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Description

rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of a morpholine derivative with a trifluoromethylating agent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.61 g/mol

IUPAC Name

2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1

InChI Key

GDZLXJXLMATQCT-TYSVMGFPSA-N

Isomeric SMILES

C1[C@@H](OC[C@H](N1)CC(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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